molecular formula C20H25N3O B2442227 N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 478065-83-7

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B2442227
CAS No.: 478065-83-7
M. Wt: 323.44
InChI Key: IJNDRIGXWNGJDB-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylpiperazine moiety attached to a phenyl ring, further connected to a methylbenzenecarboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDRIGXWNGJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzenecarboxylic acid with 4-(4-ethylpiperazino)aniline. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide has been investigated for its therapeutic properties:

  • Inflammation Reduction : Studies indicate that it effectively reduces inflammation by inhibiting the NLRP3 inflammasome pathway. In vivo experiments demonstrated a significant reduction in foot pad thickness in mice models of gout when treated with this compound.
  • Cancer Therapeutics : The compound exhibits inhibitory activity against various kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML). Reported IC50_{50} values range from 50 to 100 nM, indicating potent activity against both wild-type and mutant forms of the kinase.

Biochemical Assays

This compound serves as a valuable probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it a useful tool for investigating disease pathways and therapeutic targets.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups enable various chemical reactions, including oxidation, reduction, and substitution, facilitating the development of novel compounds with desired properties.

Material Science

The compound's unique chemical properties allow for applications in developing advanced materials such as polymers and coatings. Its stability under physiological conditions makes it suitable for various industrial applications.

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameTarget KinaseIC50_{50} (nM)Bioavailability (%)Notes
N-[4-(4-ethylpiperazin-1-yl)...BCR-ABL5042Effective against CML
ImatinibBCR-ABL3095First-line treatment for CML
PonatinibBCR-ABL (T315I mutant)2445Effective against resistant mutations

Case Studies and Research Findings

Several key studies highlight the compound's biological activity:

  • BCR-ABL Inhibition : Research indicates that this compound effectively inhibits BCR-ABL kinase activity, demonstrating potential as a therapeutic agent for CML.
  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest that this compound may have implications for treating neurodegenerative diseases by modulating inflammatory pathways.
  • Combination Therapy : The compound's efficacy in combination with other therapeutics has been explored, showing enhanced effects in reducing tumor growth and improving patient outcomes in preclinical models.

Summary of Findings

This compound represents a promising compound with diverse applications in medicinal chemistry, organic synthesis, and material science. Its ability to inhibit key biological pathways positions it as a valuable candidate for further research and development in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s signaling activity. The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Biological Activity

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C_{18}H_{24}N_{2}O
  • Molecular Weight : 284.40 g/mol

The structure features an amide group linked to a piperazine moiety, which is known to enhance solubility and bioavailability.

This compound primarily acts as an inhibitor of various kinases, including BCR-ABL and other receptor tyrosine kinases (RTKs). Its mechanism involves competitive inhibition at the ATP-binding site of these enzymes, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival.

Inhibition Profile

The compound has shown significant inhibitory activity against:

  • BCR-ABL Kinase : IC_{50} values in the range of 50-100 nM have been reported in various studies, indicating potent activity against both wild-type and mutant forms of the kinase associated with chronic myeloid leukemia (CML) .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics:

  • Bioavailability : Approximately 42% when administered orally.
  • Half-life : Studies suggest a half-life conducive to once-daily dosing, enhancing patient compliance.

Case Studies and Research Findings

A selection of relevant case studies highlights the compound's biological activity:

  • Study on BCR-ABL Inhibition :
    • A study evaluated the efficacy of this compound in a mouse model of CML. Results demonstrated significant tumor reduction compared to control groups, with a marked decrease in BCR-ABL activity .
  • Neuroprotective Effects :
    • Research indicated potential neuroprotective effects in models of neurodegenerative diseases. The compound was shown to inhibit apoptosis in neuronal cells exposed to oxidative stress .
  • Combination Therapy :
    • In combination with other chemotherapeutic agents, this compound enhanced therapeutic efficacy, suggesting a synergistic effect that warrants further investigation .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other similar compounds:

Compound NameTarget KinaseIC_{50} (nM)Bioavailability (%)Notes
N-[4-(4-ethylpiperazin-1-yl)...BCR-ABL5042Effective against CML
ImatinibBCR-ABL3095First-line treatment for CML
PonatinibBCR-ABL (T315I mutant)2445Effective against resistant mutations

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